molecular formula C19H15FN6O2 B2625072 N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 941999-99-1

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2625072
M. Wt: 378.367
InChI Key: DCAIQFRWWCYTEQ-UHFFFAOYSA-N
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Description

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C19H15FN6O2 and its molecular weight is 378.367. The purity is usually 95%.
BenchChem offers high-quality N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound 'N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide' involves the reaction of two starting materials, namely 1-(3-fluorophenyl)-1H-tetrazole-5-carbaldehyde and 2-(2-methyl-1H-indol-3-yl)acetic acid, followed by a series of chemical reactions to form the final product.

Starting Materials
1-(3-fluorophenyl)-1H-tetrazole-5-carbaldehyde, 2-(2-methyl-1H-indol-3-yl)acetic acid

Reaction
Step 1: Condensation of 1-(3-fluorophenyl)-1H-tetrazole-5-carbaldehyde with methylamine to form N-methyl-1-(3-fluorophenyl)-1H-tetrazole-5-carboxamide., Step 2: Reduction of N-methyl-1-(3-fluorophenyl)-1H-tetrazole-5-carboxamide with sodium borohydride to form N-methyl-1-(3-fluorophenyl)-1H-tetrazole-5-carboxylic acid., Step 3: Esterification of N-methyl-1-(3-fluorophenyl)-1H-tetrazole-5-carboxylic acid with ethyl chloroformate to form ethyl N-methyl-1-(3-fluorophenyl)-1H-tetrazole-5-carboxylate., Step 4: Hydrolysis of ethyl N-methyl-1-(3-fluorophenyl)-1H-tetrazole-5-carboxylate with sodium hydroxide to form N-methyl-1-(3-fluorophenyl)-1H-tetrazole-5-carboxylic acid., Step 5: Condensation of N-methyl-1-(3-fluorophenyl)-1H-tetrazole-5-carboxylic acid with 2-(2-methyl-1H-indol-3-yl)acetic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents to form N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide.

properties

IUPAC Name

N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN6O2/c1-11-17(14-7-2-3-8-15(14)22-11)18(27)19(28)21-10-16-23-24-25-26(16)13-6-4-5-12(20)9-13/h2-9,22H,10H2,1H3,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCAIQFRWWCYTEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=NN=NN3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

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